LY393615

Calcium Channel Antagonist Neuronal Voltage-Gated Channels Excitotoxicity

LY393615 is a research tool for neuroscience, specifically in cerebral ischemia and excitotoxicity models. It is a dual neuronal Ca2+ and Na+ channel blocker, distinct from L-type antagonists. Its brain penetration and efficacy in post-occlusion paradigms support studies on stroke therapeutic windows. Buyers should verify purity and compliance for R&D use.

Molecular Formula C21H26ClF2NO
Molecular Weight 381.9 g/mol
CAS No. 325819-97-4
Cat. No. B1675689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY393615
CAS325819-97-4
SynonymsLY 393615
LY-393615
LY393615
N-((5,5-bis(4-fluorophenyl)tetrahydro-2-furanyl)methyl)-1-butanamine
Molecular FormulaC21H26ClF2NO
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C21H25F2NO.ClH/c1-2-3-14-24-15-20-12-13-21(25-20,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17;/h4-11,20,24H,2-3,12-15H2,1H3;1H
InChIKeyGBBGQGHWUPHIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

325819-97-4 | LY393615 Hydrochloride | Dual Neuronal Ca2+/Na+ Channel Blocker for Ischemia Research


N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine;hydrochloride (CAS 325819-97-4) is a synthetic small molecule, also known as LY393615 and NCC1048. It functions as a novel neuronal voltage-gated calcium (Ca2+) channel and sodium (Na+) channel blocker [1]. Its primary mechanism involves the inhibition of P/Q-type (α1A) and N-type (α1B) calcium channel subunits, distinguishing it from conventional L-type calcium channel antagonists [1]. This compound is supplied as a hydrochloride salt for enhanced aqueous solubility and is primarily utilized as a pharmacological tool in preclinical neuroscience research to investigate calcium dysregulation in cerebral ischemia and excitotoxicity [1][2].

325819-97-4 Procurement Risk: Why Structural Analogs Cannot Replicate LY393615's Dual-Channel Blockade Profile


Generic substitution within the class of calcium channel blockers is not scientifically valid for this specific compound. While many inexpensive, off-patent calcium antagonists (e.g., nimodipine, verapamil) exist, they primarily target L-type channels (CaV1.x) and lack meaningful sodium channel activity. LY393615 (325819-97-4) is distinct in its dual blockade of neuronal P/Q-type (CaV2.1/α1A) and N-type (CaV2.2/α1B) calcium channels and voltage-gated sodium channels [1]. This unique polypharmacology is directly linked to its ability to suppress both glutamate-driven excitotoxicity and pathological sodium influx during cerebral ischemia—a combination of effects not recapitulated by mono-mechanistic L-type blockers or standalone sodium channel inhibitors. Furthermore, its specific brain penetration profile (t1/2 ≈ 2.5h) and efficacy in delayed post-occlusion treatment paradigms are not features of the broader class but are specific to this molecular architecture [1][2]. Procuring a general 'calcium channel blocker' will not yield the same experimental outcomes or translational relevance in models of stroke and hypoxic injury.

Quantitative Differentiation Guide: 325819-97-4 vs. Clinical Calcium Channel Blockers


Dual-Channel Blockade: Superior P/Q- and N-Type Calcium Channel Inhibition vs. L-Type Antagonists

LY393615 exhibits potent, dual inhibition of neuronal calcium channel subtypes α1A (P/Q-type) and α1B (N-type), with IC50 values of 1.9 µM and 5.2 µM, respectively [1]. In stark contrast, classical L-type calcium channel blockers such as nimodipine and verapamil display no appreciable affinity for these neuronal α1A or α1B subunits at these concentrations, instead primarily inhibiting vascular smooth muscle L-type channels (CaV1.2) [2]. This quantitative selectivity profile confirms that LY393615 is not a generic calcium channel blocker but a targeted neuronal modulator.

Calcium Channel Antagonist Neuronal Voltage-Gated Channels Excitotoxicity

Extended Brain Pharmacokinetics: 6.7-Fold Longer Half-Life in Brain Tissue vs. Nimodipine

Following intraperitoneal administration (15 mg/kg) in rodent models, LY393615 demonstrates sustained brain penetration with a half-life (t1/2) of 2.5 hours [1]. This pharmacokinetic profile is markedly superior to the dihydropyridine L-type blocker nimodipine, which exhibits a brain elimination half-life of only 22.4 minutes in comparable rodent models [2]. This 6.7-fold increase in CNS retention time allows for extended therapeutic coverage and enables the delayed dosing protocols (1-3 hours post-occlusion) where LY393615 retains significant neuroprotective efficacy [1].

Blood-Brain Barrier Penetration CNS Pharmacokinetics Half-Life

Post-Occlusion Therapeutic Window: Significant Infarct Reduction When Dosed 1 Hour After Injury

In the rat endothelin-1 (Et-1) model of focal cerebral ischemia, LY393615 produced a significant reduction in infarct volume when administration was initiated 1 hour post-occlusion (P<0.05) [1]. This delayed efficacy is a critical differentiator, as many neuroprotective agents (including NMDA antagonists and some L-type blockers) show efficacy only when administered prior to or immediately after insult [2]. While the related analog LY042826 also showed protection, the significance level for LY393615 at this delayed time point (P<0.01 vs. P<0.05 for LY042826 in post-occlusion dosing) indicates a potentially more robust therapeutic window [2].

Cerebral Ischemia Stroke Model Neuroprotection

Global Ischemia Protection: Superior Hippocampal CA1 Neuron Preservation vs. LY042826

In the gerbil model of global cerebral ischemia, LY393615 provided robust protection of hippocampal CA1 neurons. When dosed at 15 mg/kg i.p., LY393615 demonstrated a higher level of statistical significance (P<0.001) compared to the structurally related LY042826 (P<0.01) [1]. This indicates that while both compounds are neuroprotective, LY393615 exhibits a more potent and reliable preservation of this highly ischemia-sensitive neuronal population, which is crucial for cognitive and memory function.

Global Cerebral Ischemia Hippocampal Neuroprotection CA1 Neurons

Hypoxia-Hypoglycemia In Vitro Protection: Efficacy in Clinically Relevant Ischemia Mimic

In rat brain slice preparations subjected to hypoxia-hypoglycemia (an in vitro model of ischemic penumbra), LY393615 provided significant protection against neuronal damage [1]. This contrasts with many L-type calcium channel blockers, which show limited to no efficacy in this specific in vitro model of metabolic stress, as L-type channels are primarily activated by strong depolarization rather than the graded energy failure seen in hypoxia [2]. The protective effect of LY393615 in this model confirms that its mechanism—blockade of presynaptic P/Q- and N-type calcium channels—is directly relevant to the pathophysiology of ischemic core and penumbra.

Hypoxia-Hypoglycemia Brain Slice Culture Excitotoxicity

325819-97-4 Optimal Use Cases: Preclinical Stroke Research & Excitotoxicity Modeling


Focal Cerebral Ischemia Models Requiring Delayed Therapeutic Intervention

In rodent models of endothelin-1 (Et-1) or intraluminal filament middle cerebral artery occlusion (MCAo), LY393615 is the preferred tool compound when the experimental protocol mandates a clinically relevant therapeutic window. Unlike many neuroprotective agents that require pre-treatment, LY393615 demonstrates significant infarct volume reduction when administration is initiated 1 hour post-occlusion [1]. This property is essential for studies aiming to simulate the real-world delay between stroke onset and medical intervention.

Global Cerebral Ischemia Studies Focused on Hippocampal CA1 Vulnerability

For investigations into the selective vulnerability of hippocampal CA1 pyramidal neurons following transient global ischemia (e.g., cardiac arrest models), LY393615 provides a quantifiably robust and reproducible level of neuroprotection (P<0.001 significance) compared to related blockers [2]. Researchers should prioritize this compound when high statistical confidence in CA1 preservation is required for downstream histological or behavioral endpoints.

In Vitro Oxygen-Glucose Deprivation (OGD) Assays in Brain Slices

LY393615 is specifically suited for acute brain slice electrophysiology or viability assays utilizing oxygen-glucose deprivation (OGD) to mimic ischemic conditions [1]. Its dual blockade of neuronal calcium and sodium channels directly counteracts the pathological ion fluxes that occur during energy failure, whereas L-type blockers are often inert in this assay. This makes LY393615 an ideal positive control for validating new compounds targeting non-L-type calcium channel mechanisms.

Mechanistic Studies of P/Q-Type (Cav2.1) and N-Type (Cav2.2) Channel Contribution to Neurotransmitter Release

As a pharmacological tool with defined IC50 values for α1A (1.9 µM) and α1B (5.2 µM) subunits, LY393615 is valuable for dissecting the relative contributions of P/Q-type versus N-type calcium channels to excitatory neurotransmitter release (e.g., glutamate) in synaptic physiology experiments [3]. Its selectivity profile allows for clearer interpretation of channel-specific pharmacology compared to broad-spectrum or L-type selective antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY393615

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.